Piperphenidol hydrochloride

Description

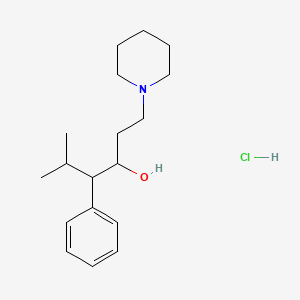

Piperphenidol hydrochloride (CAS 3254-89-5), also known as Diphenidol hydrochloride or α,α-diphenyl-1-piperidinebutanol monohydrochloride, is a crystalline solid with the molecular formula C₂₁H₂₇NO·HCl and a molecular weight of 345.9 g/mol . The compound exhibits stability for over four years when stored at -20°C . Its structure features a piperidine ring substituted with a diphenylmethoxy group, which likely influences its physicochemical and biological properties, such as solubility and receptor binding .

Properties

CAS No. |

6091-56-1 |

|---|---|

Molecular Formula |

C18H30ClNO |

Molecular Weight |

311.9 g/mol |

IUPAC Name |

5-methyl-4-phenyl-1-piperidin-1-ylhexan-3-ol;hydrochloride |

InChI |

InChI=1S/C18H29NO.ClH/c1-15(2)18(16-9-5-3-6-10-16)17(20)11-14-19-12-7-4-8-13-19;/h3,5-6,9-10,15,17-18,20H,4,7-8,11-14H2,1-2H3;1H |

InChI Key |

LFXDCFBSZFXAMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(CCN2CCCCC2)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including piperphenidol hydrochloride, often involves multi-step reactions. One common method is the cyclization of appropriate precursors in the presence of catalysts. For example, phenylsilane can promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Primary Chemical Reactions

Piperphenidol hydrochloride participates in reactions characteristic of secondary amines and aromatic compounds:

N-Alkylation

The piperidine nitrogen undergoes alkylation with alkyl halides under basic conditions. Sodium hydride (NaH) facilitates deprotonation, enabling nucleophilic attack on electrophilic alkylating agents.

Example Reaction:

textPiperphenidol + R-X → Piperphenidol-alkyl derivative + HX

Conditions:

-

Base: Sodium hydride (NaH)

-

Solvent: Polar aprotic solvents (e.g., DMF, THF)

-

Temperature: Room temperature to 60°C

Hydrogenation

The compound’s aromatic rings or side-chain double bonds (if present) can be reduced via catalytic hydrogenation:

Example Reaction:

textPiperphenidol (aromatic) + H₂ → Piperphenidol (saturated)

Conditions:

-

Catalyst: Palladium on carbon (Pd/C) or platinum oxide

-

Pressure: 1–3 atm H₂

-

Solvent: Ethanol or methanol

N-Alkylation Mechanism

-

Deprotonation : NaH abstracts a proton from the piperidine nitrogen, generating a strong nucleophile.

-

Nucleophilic Substitution : The deprotonated nitrogen attacks the alkyl halide (R-X), forming a new C-N bond.

-

Work-up : Acidic quench stabilizes the product as a hydrochloride salt.

Hydrogenation Pathway

-

Adsorption : H₂ and substrate adsorb onto the metal catalyst surface.

-

Bond Cleavage : H₂ dissociates into atomic hydrogen.

-

Reduction : Hydrogen atoms add to unsaturated bonds (e.g., aromatic rings), yielding saturated products.

Product Profiles

| Reaction Type | Reagents/Conditions | Major Products | Key Characteristics |

|---|---|---|---|

| N-Alkylation | NaH, alkyl halides, DMF, 25–60°C | Alkylated piperidine derivatives | Enhanced lipophilicity; modified bioactivity |

| Hydrogenation | Pd/C, H₂ (1–3 atm), ethanol | Saturated cyclohexane analogs | Reduced aromaticity; altered solubility |

Structural Influences on Reactivity

-

Piperidine Ring : The secondary amine facilitates alkylation but exhibits lower nucleophilicity compared to primary amines due to steric hindrance .

-

Hydroxyl Group : The -OH moiety may participate in hydrogen bonding or oxidation, though specific reactions are not well-documented in available literature.

-

Aromatic Substituents : Electron-rich benzene rings resist electrophilic substitution under mild conditions but undergo hydrogenation under catalytic pressure.

Scientific Research Applications

Piperphenidol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of piperphenidol hydrochloride involves its interaction with specific molecular targets and pathways. It can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and survival. By influencing these pathways, this compound can induce apoptosis in cancer cells and exhibit anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Methylphenidate Related Compound A (Ritalinic Acid Hydrochloride)

- CAS : 19395-40-5

- Molecular Weight : 255.74 g/mol

- Structure : α-Phenyl-2-piperidineacetic acid hydrochloride .

- Key Differences: Lacks the diphenylmethoxy group present in Piperphenidol. Contains a carboxylic acid moiety instead of a butanol chain. Lower molecular weight suggests reduced lipophilicity compared to Piperphenidol.

- Applications : Used as a pharmaceutical reference standard for quality control .

p-Fluorohexahydro-sila-difenidol Hydrochloride

- Structure: Cyclohexyl-(4-fluorophenyl)-(3-N-piperidinopropyl)silanol hydrochloride .

- Key Differences: Incorporates a silicon atom (isosteric replacement for carbon), enhancing metabolic stability.

- Applications : Investigated for central nervous system (CNS) activity due to structural similarity to muscarinic antagonists .

4-(2,3-Dimethylphenoxy)piperidine Hydrochloride

- CAS : 1171504-55-4

- Structure: Piperidine with a 2,3-dimethylphenoxy substituent .

- Key Differences: Smaller phenoxy group vs. Piperphenidol’s bulkier diphenylmethoxy group. Higher acute toxicity (requires first-aid measures for inhalation exposure) .

Pharmacologically Related Compounds

Fexofenadine Hydrochloride Derivatives

- Structure: Piperidine core with hydroxydiphenylmethyl and carboxylic acid groups (e.g., C₃₂H₃₉NO₄·HCl) .

- Key Differences :

- Larger molecular weight (~500 g/mol) compared to Piperphenidol (345.9 g/mol).

- Carboxylic acid moiety enhances water solubility and oral bioavailability.

- Applications: Marketed as non-sedating antihistamines (e.g., Allegra®) .

Piperidolate Hydrochloride

Physicochemical and Pharmacokinetic Properties

| Compound | CAS | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Stability |

|---|---|---|---|---|---|

| Piperphenidol HCl | 3254-89-5 | 345.9 | Diphenylmethoxy, piperidine | Moderate in water | Stable at -20°C |

| Methylphenidate Related A | 19395-40-5 | 255.74 | Phenyl, carboxylic acid | High in polar solvents | Labile to oxidation |

| p-Fluorohexahydro-sila-difenidol | N/A | ~400 (estimated) | Silanol, fluorine | Low (lipophilic) | High (Si-C bond) |

| Fexofenadine HCl | 153439-89-5 | 538.13 | Hydroxydiphenylmethyl | High in water | Stable at RT |

Analytical and Regulatory Considerations

- Analytical Methods : High-performance liquid chromatography (HPLC) is commonly used for purity analysis of hydrochloride salts, as demonstrated for Pioglitazone HCl . Piperphenidol’s diphenyl groups may require UV detection at higher wavelengths (~254 nm).

- Regulatory Compliance : Piperphenidol is regulated under OSHA guidelines (SDS compliance) , while Fexofenadine HCl adheres to FDA and EMA standards for pharmaceuticals .

Q & A

Q. How can researchers verify the identity and purity of Diphenidol hydrochloride in experimental settings?

Methodological Answer:

- Chemical Characterization: Use CAS number 3254-89-5 and EC number 221-850-0 for cross-referencing in databases like PubChem or NIST .

- Analytical Techniques: Employ nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm structural integrity and purity. Compare retention times and spectral data against reference standards .

- Safety Data Sheets (SDS): Review SDS for CAS-specific identifiers, synonyms (e.g., α,α-diphenyl-1-piperidinebutanol monohydrochloride), and hazard classifications .

Q. What are the recommended storage conditions to ensure Diphenidol hydrochloride stability?

Methodological Answer:

- Storage Protocol: Store in a tightly sealed container at room temperature (20–25°C) in a dry environment. Avoid exposure to moisture, light, and incompatible substances (e.g., strong oxidizing agents) .

- Stability Monitoring: Periodically assess purity via HPLC and track degradation products under accelerated stability testing conditions (e.g., 40°C/75% relative humidity for 6 months) .

Q. What safety precautions are critical when handling Diphenidol hydrochloride in laboratory settings?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Health Hazard Level 2 per OSHA HCS) .

- Ventilation: Work in a fume hood to minimize inhalation risks.

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the pharmacological activity of piperidine derivatives like Diphenidol hydrochloride?

Methodological Answer:

- In Vivo Models: Utilize rodent models for pharmacokinetic (PK) studies, administering doses ranging from 5–50 mg/kg intravenously. Monitor plasma concentrations via LC-MS/MS .

- Control Groups: Include vehicle controls and reference compounds (e.g., other antiemetics for comparative efficacy).

- Endpoint Selection: Define endpoints such as bioavailability, half-life (), and tissue distribution using radiolabeled analogs .

Q. How can discrepancies in pharmacokinetic data across studies be resolved?

Methodological Answer:

- Data Harmonization: Apply standardized protocols for sample collection (e.g., consistent time points, anticoagulant use).

- Meta-Analysis: Use tools like RevMan to pool data from multiple studies, adjusting for variables like species, dosage forms, and analytical methods .

- In Silico Modeling: Predict PK parameters using software like GastroPlus to identify outliers and refine experimental designs .

Q. Which analytical techniques are optimal for quantifying Diphenidol hydrochloride in complex biological matrices?

Methodological Answer:

- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) to isolate the compound from plasma/tissue homogenates .

- Quantification Methods:

- HPLC-UV: Set detection at 254 nm with a C18 column and mobile phase (acetonitrile:water, 70:30 v/v).

- LC-MS/MS: Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 328 → 98 for Diphenidol) for enhanced specificity .

Q. How can synthetic routes for piperidine derivatives be optimized to achieve high purity?

Methodological Answer:

- Reaction Optimization: Use design of experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity. For example, reflux in ethanol with palladium catalysts improves yield .

- Purification Strategies: Apply recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.